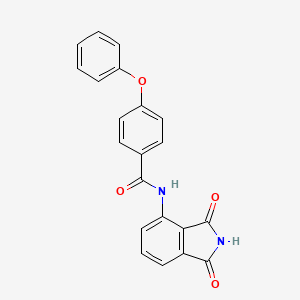

N-(1,3-dioxoisoindol-4-yl)-4-phenoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the conjugation of known inhibitors and ligands . For example, small molecule degraders that can induce anaplastic lymphoma kinase (ALK) degradation were developed through the conjugation of known pyrimidine-based ALK inhibitors, TAE684 or LDK378, and the cereblon ligand pomalidomide .Molecular Structure Analysis

The molecular structure of these compounds can be complex, often involving multiple functional groups. For instance, the compound N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide has a molecular formula of C16H12N2O5S.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the specific functional groups they contain. For example, the compound N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide has a molecular weight of 344.34.科学的研究の応用

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, 1,3-bis(carboxymethyl)imidazolium chloride has been employed as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology enables the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one (the compound ) with moderate yield. Both the preparation of chalcone and the triazole Michael addition to chalcone exhibit good green metrics .

Potential Bioactivity

The compound’s structure suggests potential bioactivity. Triazole derivatives, due to their structural characteristics, can readily bind with target molecules. In particular, β-azolyl ketones , such as the one we’re discussing, have been investigated for their biological effects. These compounds find applications in fungicides, bactericides, and herbicides .

Synthesis of β-Heteroarylated Carbonyl Compounds

The synthesis of β-heteroarylated carbonyl compounds is an area of interest. Such compounds can be achieved through various methods, including:

- Conjugate addition of N-heterocycles to α,β-unsaturated ketones. The aza-Michael reaction, in particular, provides access to valuable precursors of bioactive compounds, including β-aminocarbonyl derivatives .

Asymmetric Synthesis

Asymmetric synthesis of chiral amines is another avenue. For example, hydrogenation under specific conditions yields chiral amine 1 with high enantioselectivity. Further upgrading of enantiomeric excess may require additional steps, such as resolution processes .

作用機序

Target of Action

The primary targets of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide are currently unknown . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers

Biochemical Pathways

Without knowledge of its primary targets, it’s difficult to summarize the affected pathways and their downstream effects .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

More research is needed to understand how such factors might affect the compound’s action .

将来の方向性

Compounds with the N-(1,3-dioxoisoindol-4-yl) moiety are being explored for various applications in scientific research. For example, they have been used in the development of small molecule degraders that can induce anaplastic lymphoma kinase (ALK) degradation . These degraders have potential applications in the treatment of non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma (NB) cell lines .

特性

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O4/c24-19(22-17-8-4-7-16-18(17)21(26)23-20(16)25)13-9-11-15(12-10-13)27-14-5-2-1-3-6-14/h1-12H,(H,22,24)(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMVIYNQUXKHPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxoisoindol-4-yl)-4-phenoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-methyl-N-{[4-(morpholin-4-yl)phenyl]methyl}pyridazine-3-carboxamide](/img/structure/B2823263.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2823264.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2823268.png)

![2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2823269.png)

![2-Chloro-1-(6,6-difluoro-2-azabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B2823271.png)

![N-[2-(Diethylamino)-4-oxo-1,3-benzothiazin-6-yl]-2-ethylsulfanylacetamide](/img/structure/B2823276.png)

![N-benzyl-2-(3-(2-(2-fluorophenoxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2823281.png)

![4-[[2-(3,4-Dihydro-1H-isochromen-5-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2823284.png)

![2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B2823285.png)